molecular formula C5H4ClNO3 B13970083 Gamma-chloro-alpha-cyano-acetoacetic acid

Gamma-chloro-alpha-cyano-acetoacetic acid

Cat. No.: B13970083
M. Wt: 161.54 g/mol
InChI Key: OKVDVFMZHXMGPX-UHFFFAOYSA-N
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Description

Gamma-chloro-alpha-cyano-acetoacetic acid is a chemical compound with the molecular formula C5H4ClNO3 It is a derivative of acetoacetic acid, characterized by the presence of a chlorine atom at the gamma position and a cyano group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-chloro-alpha-cyano-acetoacetic acid can be synthesized through several methods. One common approach involves the chlorination of acetoacetic acid followed by the introduction of a cyano group. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and cyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Gamma-chloro-alpha-cyano-acetoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Gamma-chloro-alpha-cyano-acetoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism by which gamma-chloro-alpha-cyano-acetoacetic acid exerts its effects involves several molecular targets and pathways. The compound can interact with enzymes, altering their activity and leading to various biochemical outcomes. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Gamma-chloro-alpha-cyano-acetoacetic acid can be compared with other similar compounds, such as:

    Acetoacetic acid: Lacks the chlorine and cyano groups, making it less reactive in certain chemical reactions.

    Beta-chloro-alpha-cyano-acetoacetic acid: Similar structure but with the chlorine atom at the beta position, leading to different reactivity and applications.

    Gamma-chloro-beta-cyano-acetoacetic acid: Another variant with the cyano group at the beta position, affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C5H4ClNO3

Molecular Weight

161.54 g/mol

IUPAC Name

4-chloro-2-cyano-3-oxobutanoic acid

InChI

InChI=1S/C5H4ClNO3/c6-1-4(8)3(2-7)5(9)10/h3H,1H2,(H,9,10)

InChI Key

OKVDVFMZHXMGPX-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(C#N)C(=O)O)Cl

Origin of Product

United States

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